molecular formula C17H18ClN3OS B2814122 N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897457-75-9

N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No. B2814122
CAS RN: 897457-75-9
M. Wt: 347.86
InChI Key: RCNHTCASJQEGMU-UHFFFAOYSA-N
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Description

“N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide” is a chemical compound. It is an imidazothiazole derivative .

Scientific Research Applications

Synthesis and Biological Activities

  • Anticonvulsant Activity : Compounds structurally related to "N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide" have been synthesized and tested for their anticonvulsant activities. For instance, omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives demonstrated anticonvulsant effects against seizures induced by maximal electroshock, highlighting the potential of imidazole-based compounds in this therapeutic area (Aktürk et al., 2002).

  • Cytotoxic Activity Against Cancer Cell Lines : Novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed, synthesized, and evaluated for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Certain derivatives demonstrated significant inhibitory effects, suggesting the potential application of such compounds in cancer therapy (Ding et al., 2012).

  • Antimicrobial and Antitumor Activities : The antimicrobial and antitumor activities of bis-heterocyclic sulfamoyl acetamides have been investigated, with specific derivatives showing promise as antimicrobial agents against various pathogens and considerable anticancer activity against selected cancer cell lines (Divya et al., 2015).

Chemical Synthesis and Evaluation

  • Efficient Synthesis Techniques : Studies have also focused on efficient synthesis methods for related compounds, potentially facilitating the production of "N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide" and its analogs for further biological evaluation. For example, research on basic ionic liquid catalysts for the synthesis of sec-butanol from sec-butyl acetate under mild conditions could inform synthesis strategies for similar chemical entities (Wu et al., 2018).

properties

IUPAC Name

N-butan-2-yl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3OS/c1-3-11(2)19-16(22)8-14-10-23-17-20-15(9-21(14)17)12-4-6-13(18)7-5-12/h4-7,9-11H,3,8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNHTCASJQEGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

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